Home > Products > Screening Compounds P52771 > Fenoterol hydrobromide
Fenoterol hydrobromide - 1944-12-3

Fenoterol hydrobromide

Catalog Number: EVT-268418
CAS Number: 1944-12-3
Molecular Formula: C17H22BrNO4
Molecular Weight: 384.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenoterol hydrobromide is a synthetic sympathomimetic amine classified as a β2-adrenergic receptor agonist. [, ] In scientific research, it serves as a valuable tool to investigate:

  • β2-adrenergic receptor function and regulation. [, ]
  • Airway smooth muscle physiology. [, ]
  • Mechanisms of bronchodilation. [, , ]
  • Drug delivery systems for respiratory diseases. [, , , ]
Overview

Fenoterol hydrobromide is a synthetic sympathomimetic amine primarily used as a bronchodilator in the treatment of reversible airway obstruction associated with asthma and chronic obstructive pulmonary disease. It acts as a selective beta-2 adrenergic agonist, leading to the relaxation of bronchial smooth muscle and subsequent dilation of the airways. This compound is particularly valued in emergency settings for its rapid onset of action.

Source

Fenoterol hydrobromide is derived from the chemical modification of phenolic compounds and is synthesized through various organic chemistry methods. It is commercially available in different pharmaceutical forms, including tablets, inhalers, and suppositories .

Classification
  • Chemical Class: Sympathomimetic amines
  • Pharmacological Class: Beta-2 adrenergic agonists
  • Therapeutic Use: Bronchodilation for asthma and chronic obstructive pulmonary disease
Synthesis Analysis

The synthesis of fenoterol hydrobromide involves several steps, often utilizing starting materials such as phenolic compounds and various alkylating agents. One notable method includes the reaction of 4-hydroxyphenethylamine with specific halogenated compounds under basic conditions.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with 4-hydroxyphenethylamine.
  2. Reagents: Common reagents include sodium hydroxide, methanol, and various halogenated hydrocarbons.
  3. Conditions: Reactions are often conducted under controlled temperatures and pressures to optimize yield and purity. For example, one method involves dissolving fenoterol hydrobromide in methanol, followed by the addition of sodium hydroxide and stirring for a specified duration .

Yields

The yield of fenoterol hydrobromide can vary based on the specific synthesis route and purification processes employed. For instance, one reported synthesis achieved a yield of approximately 90% after purification .

Molecular Structure Analysis

Fenoterol hydrobromide has a complex molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological activity.

Structure Data

  • Molecular Formula: C17H22BrN2O3
  • Molecular Weight: 396.27 g/mol
  • Structural Features: The molecule contains a phenolic group, an ethylamine side chain, and a bromide ion that plays a role in its solubility and biological activity.
Chemical Reactions Analysis

Fenoterol hydrobromide undergoes various chemical reactions that are crucial for its synthesis and application in pharmaceuticals.

Reactions and Technical Details

  1. Alkylation Reactions: These are key in forming the final structure from simpler precursors.
  2. Deprotonation: Basic conditions are often required to facilitate the formation of intermediate compounds during synthesis.
  3. Purification Techniques: Column chromatography is frequently employed to isolate pure fenoterol from reaction mixtures, ensuring that impurities do not affect its pharmacological efficacy .
Mechanism of Action

Fenoterol hydrobromide exerts its therapeutic effects primarily through the activation of beta-2 adrenergic receptors located on bronchial smooth muscle cells.

Process and Data

  1. Receptor Binding: Upon administration, fenoterol binds selectively to beta-2 adrenergic receptors.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells.
  3. Smooth Muscle Relaxation: Elevated cyclic adenosine monophosphate leads to relaxation of bronchial smooth muscles, resulting in bronchodilation .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of fenoterol hydrobromide is essential for its formulation into effective pharmaceutical products.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but may degrade when exposed to light or moisture.
  • pH Range: The optimal pH range for stability is around neutral (pH 7).
Applications

Fenoterol hydrobromide has significant applications in both clinical settings and research.

Scientific Uses

  1. Clinical Applications: Primarily used as a bronchodilator for patients with asthma or chronic obstructive pulmonary disease.
  2. Research Applications: Investigated for its potential use in other respiratory conditions and studied for pharmacokinetic properties when formulated into different dosage forms like suppositories or extended-release tablets .
Pharmacological Mechanisms of Action

Beta-2 Adrenergic Receptor Agonism and Selectivity Profiling

Fenoterol hydrobromide is a short-acting β₂-agonist (SABA) that exerts its primary therapeutic effects through specific agonism at β₂-adrenergic receptors. Structurally classified as a resorcinol derivative of metaproterenol, fenoterol exhibits enhanced β₂-selectivity and bronchodilatory potency compared to its parent compound due to strategic molecular modifications that increase lipophilicity and receptor affinity [3] [5]. The molecular structure features a large aromatic moiety attached to the terminal nitrogen, which sterically hinders interaction with α-adrenergic receptors while optimizing orientation within the β₂-adrenergic binding pocket [5].

Quantitative receptor profiling reveals fenoterol's binding affinity (KD) for the human β₂-adrenoceptor is approximately 15-30 nM based on whole-cell radioligand binding studies using [³H]-CGP 12177 in transfected CHO-K1 cell systems [9]. This affinity translates to functional selectivity over β₁-adrenoceptors, though not absolute specificity. Comparative selectivity profiling against reference agonists demonstrates fenoterol's intermediate β₂:β₁ selectivity ratio of approximately 15:1, positioning it between non-selective agonists like isoprenaline (1:1) and highly selective agents like salmeterol (3000:1) [2] [9].

Table 1: β₂-Adrenergic Receptor Selectivity Profiling of Fenoterol Versus Reference Agonists

Agonistβ₂ Selectivity Ratio (β₂/β₁)Relative Binding Affinity (β₂)Therapeutic Use Category
Fenoterol15:1100% (Reference)SABA
Salbutamol27:186%SABA
Formoterol150:1245%LABA
Salmeterol3000:1520%LABA
Isoprenaline1:115%Non-selective

Intracellular Signaling Pathways in Bronchodilation

The bronchodilatory efficacy of fenoterol hydrobromide is mediated through canonical Gs-protein coupled receptor signaling cascades. Upon binding to the β₂-adrenergic receptor, fenoterol induces a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. This activation triggers the dissociation of Gαs from the Gβγ dimer, allowing Gαs to directly stimulate adenylyl cyclase (AC) activity at the plasma membrane [3].

Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP), elevating intracellular cAMP concentrations 5-10 fold within bronchial smooth muscle cells. This second messenger then activates protein kinase A (PKA) by binding to its regulatory subunits, causing dissociation and liberation of catalytic subunits. Activated PKA phosphorylates multiple downstream targets, including:

  • Phospholamban: Enhances sarcoplasmic reticulum calcium reuptake via SERCA pumps
  • Myosin light-chain kinase (MLCK): Reduces its affinity for calcium-calmodulin complexes
  • Potassium channels: Promotes membrane hyperpolarization through KATP channel activation
  • Gq-coupled receptors: Phosphorylates and desensitizes pro-contractile receptors [3] [5]

Concurrently, fenoterol activates the cAMP-Epac-Rap1 pathway, which complements PKA-mediated bronchodilation through additional mechanisms: Epac (Exchange protein directly activated by cAMP) activates the small GTPase Rap1, leading to reorganization of actin cytoskeleton and reduced calcium sensitivity of contractile apparatus. This dual-pathway activation (PKA and Epac) produces synergistic relaxation of airway smooth muscle, achieving clinically significant bronchodilation within 5 minutes of inhalation that peaks at 30 minutes and persists for 4-6 hours [3] [5].

Table 2: Key Molecular Components in Fenoterol-Mediated Bronchodilation Signaling

Signaling ComponentActivation StateDownstream EffectFunctional Outcome
Gs-proteinGTP-bound α-subunitAdenylyl cyclase stimulation↑ cAMP production
Protein Kinase A (PKA)Catalytic subunit liberationMLCK phosphorylation↓ Myosin light chain activation
PhospholambanPhosphorylatedSERCA activation↓ Cytosolic [Ca²⁺]
Epac/Rap1GTP-bound Rap1Actin reorganization↓ Contractile apparatus sensitivity
KATP channelsPhosphorylatedK⁺ effluxMembrane hyperpolarization

Cross-Reactivity with Beta-1 and Beta-3 Adrenergic Receptors

Despite its pharmacological design for β₂-selectivity, fenoterol exhibits measurable affinity for β₁ and β₃ adrenergic subtypes. Quantitative whole-cell binding assays demonstrate fenoterol's affinity for β₁-adrenoceptors is approximately 6-8-fold lower than for β₂-receptors (KD ≈ 100-200 nM), while its β₃ affinity is substantially weaker (KD > 1000 nM) [1] [9]. This cross-reactivity profile has physiological implications:

Cardiovascular Effects (β₁ Activity):Fenoterol stimulates cardiac β₁-receptors at therapeutic doses, evidenced by dose-dependent increases in heart rate (10-15 bpm), contractility, and cardiac output. This activity stems from both direct receptor agonism and reflex tachycardia secondary to peripheral vasodilation. In human cardiac tissue models, fenoterol demonstrates approximately 35% of the intrinsic efficacy of isoprenaline at β₁-receptors, sufficient to produce clinically observable cardiovascular effects at higher therapeutic doses [6] [9].

Metabolic Effects (β₃ Activity):Fenoterol's interaction with β₃-adrenoceptors is pharmacologically minimal due to its low binding affinity and poor intrinsic efficacy (<10% relative to β₃-specific agonists). However, at supratherapeutic concentrations, fenoterol may activate β₃-mediated lipolysis and thermogenesis in adipose tissue. The clinical relevance of this activity is negligible within approved dosing ranges [1] [9].

The intrinsic efficacy (ε) of fenoterol varies significantly across receptor subtypes:

  • β₂-adrenoceptors: ε = 0.85 (relative to isoprenaline = 1.0)
  • β₁-adrenoceptors: ε = 0.35
  • β₃-adrenoceptors: ε = 0.08

This efficacy gradient explains fenoterol's primary bronchodilatory effects at β₂-receptors while accounting for extrapulmonary actions at higher concentrations [9].

Table 3: Fenoterol Cross-Reactivity Profile Across β-Adrenoceptor Subtypes

Receptor SubtypeBinding Affinity (KD, nM)Relative Intrinsic EfficacyPrimary Physiological Effects
β₂-adrenoceptor15-300.85Bronchodilation, smooth muscle relaxation
β₁-adrenoceptor100-2000.35Tachycardia, increased contractility
β₃-adrenoceptor>10000.08Lipolysis (minimal clinical effect)

Modulation of Inflammatory Cytokine Production in Respiratory Models

Beyond bronchodilation, fenoterol hydrobromide exhibits immunomodulatory properties in respiratory inflammation models through β₂-adrenoceptor-mediated signaling in immune cells. In vitro studies using LPS-stimulated human alveolar macrophages demonstrate fenoterol (10-100 nM) significantly reduces secretion of pro-inflammatory cytokines including:

  • IL-6 (45-60% reduction)
  • TGF-β (30-40% reduction)
  • TNF-α (25-35% reduction)

Concomitantly, fenoterol enhances production of the anti-inflammatory cytokine IL-10 by 50-70% in a concentration-dependent manner [5]. This cytokine modulation occurs through transcriptional regulation mechanisms: β₂-adrenoceptor activation increases intracellular cAMP, which binds to the regulatory subunits of protein kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), enabling its translocation to the nucleus where it binds cAMP response elements (CREs) in promoter regions of cytokine genes [7].

In asthmatic airway models, fenoterol counteracts the proinflammatory cytokine triad characteristic of TH2-mediated inflammation. Experimental data show fenoterol (1 μM) reduces:

  • IL-4 by 40% (critical for IgE synthesis)
  • IL-5 by 55% (eosinophil recruitment factor)
  • IL-13 by 35% (airway remodeling mediator)

This immunomodulation occurs through dual mechanisms: direct effects on cytokine-producing T lymphocytes and indirect modulation of antigen-presenting cells [5] [7].

The oxidative stress response in respiratory epithelium is additionally modulated by fenoterol. In human bronchial epithelial cells exposed to oxidative stress, fenoterol (100 nM) increases superoxide dismutase (SOD1) activity by 30% and enhances expression of antioxidant genes regulated by the Nrf2 pathway. This antioxidant effect potentially contributes to reduced epithelial damage in inflammatory airway conditions [4] [7].

Table 4: Fenoterol-Mediated Cytokine Modulation in Respiratory Inflammation Models

Cytokine/ChemokineExpression ChangeCell Type/ModelProposed Mechanism
IL-6↓ 45-60%Human alveolar macrophagescAMP-PKA-CREB suppression
TGF-β↓ 30-40%Asthmatic airway smooth muscleSmad2/3 phosphorylation
IL-10↑ 50-70%Peripheral blood mononuclear cellsCREB-mediated transcription
IL-4/IL-5/IL-13↓ 35-55%TH2 lymphocytesGATA-3 phosphorylation
SOD1↑ 30% activityBronchial epitheliumNrf2 pathway activation

Properties

CAS Number

1944-12-3

Product Name

Fenoterol hydrobromide

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)[NH2+]CC(C2=CC(=CC(=C2)O)O)O.[Br-]

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Berotec
Berotek
Fenoterol
Fenoterol Hydrobromide
Fenoterol Hydrochloride
Hydrochloride, Fenoterol
p Hydroxyphenyl orciprenaline
p Hydroxyphenylorciprenaline
p-Hydroxyphenyl-orciprenaline
p-Hydroxyphenylorciprenaline
Partusisten
Phenoterol
Th 1165a
Th-1165a
Th1165a

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.